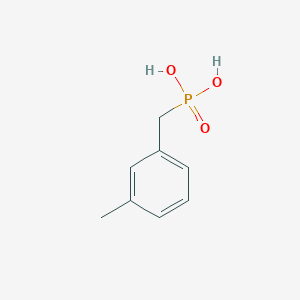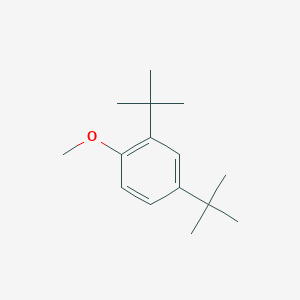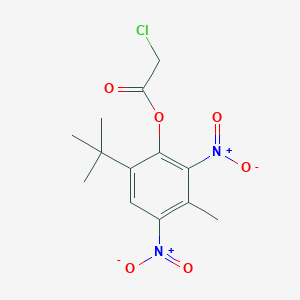![molecular formula C14H12N2 B100786 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine CAS No. 17408-32-1](/img/structure/B100786.png)
3-Methyl-2-phenylpyrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-phenylpyrazolo[1,5-a]pyridine, commonly known as MPP, is a heterocyclic compound that belongs to the pyrazolopyridine family. MPP is a versatile molecule that has been extensively used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of MPP is not fully understood. However, it has been reported to interact with various biological targets, including enzymes, receptors, and ion channels. MPP has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MPP has also been reported to interact with the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1) ion channel.
Effets Biochimiques Et Physiologiques
MPP has been reported to exhibit various biochemical and physiological effects. MPP has been reported to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. MPP has also been reported to induce apoptosis, a programmed cell death, in cancer cells. MPP has been reported to exhibit anti-microbial activity against various bacterial and fungal strains. MPP has also been reported to exhibit anti-viral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Avantages Et Limitations Des Expériences En Laboratoire
MPP has several advantages for lab experiments, including its easy synthesis, high yield, and low cost. MPP is also stable under various conditions, making it suitable for various experimental conditions. However, MPP has some limitations, including its low solubility in water, which may limit its use in some biological assays.
Orientations Futures
MPP has potential applications in various fields, including medicinal chemistry, pharmacology, and material science. Future research directions include the synthesis of MPP derivatives with improved biological activities, the elucidation of the mechanism of action of MPP, and the development of MPP-based materials with potential applications in catalysis and sensing.
Méthodes De Synthèse
MPP can be synthesized using various methods, including the one-pot synthesis method, microwave-assisted synthesis method, and solvent-free synthesis method. The one-pot synthesis method involves the reaction of 2-aminopyridine and 2-bromoacetophenone in the presence of a base and a solvent. The microwave-assisted synthesis method involves the reaction of 2-aminopyridine, 2-bromoacetophenone, and a base in a solvent under microwave irradiation. The solvent-free synthesis method involves the reaction of 2-aminopyridine and 2-bromoacetophenone under high-speed ball milling.
Applications De Recherche Scientifique
MPP has been extensively used in scientific research for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. MPP has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities. MPP has also been used as a building block for the synthesis of various compounds with potential biological activities.
Propriétés
Numéro CAS |
17408-32-1 |
|---|---|
Nom du produit |
3-Methyl-2-phenylpyrazolo[1,5-a]pyridine |
Formule moléculaire |
C14H12N2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
3-methyl-2-phenylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H12N2/c1-11-13-9-5-6-10-16(13)15-14(11)12-7-3-2-4-8-12/h2-10H,1H3 |
Clé InChI |
ORZSSAOPOAUMTL-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=CN2N=C1C3=CC=CC=C3 |
SMILES canonique |
CC1=C2C=CC=CN2N=C1C3=CC=CC=C3 |
Synonymes |
3-Methyl-2-phenylpyrazolo[1,5-a]pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



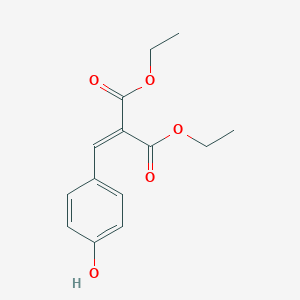
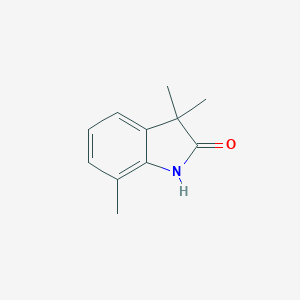
![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)
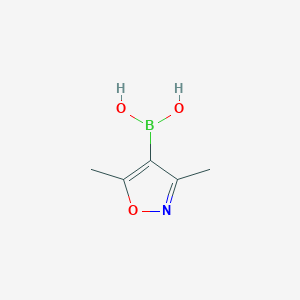
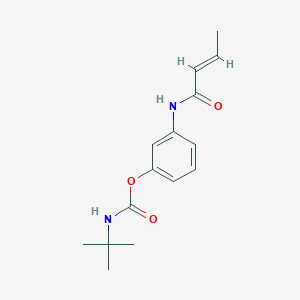
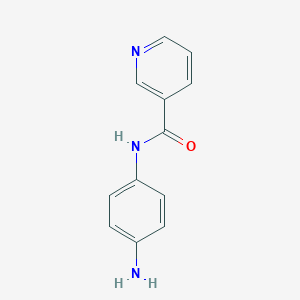
![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)
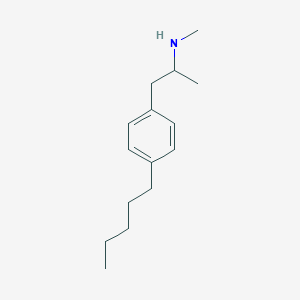
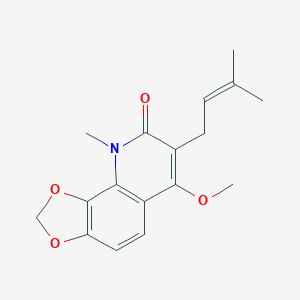
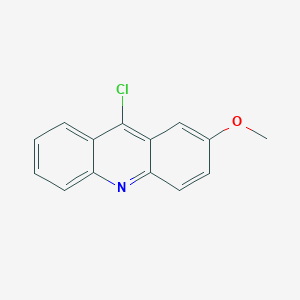
![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)
